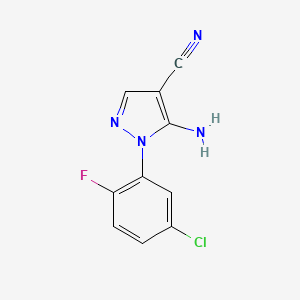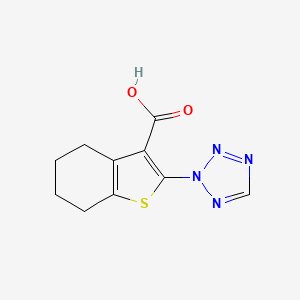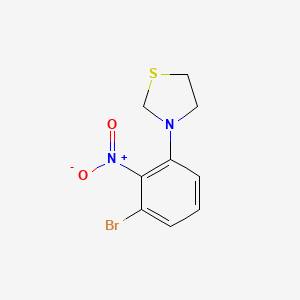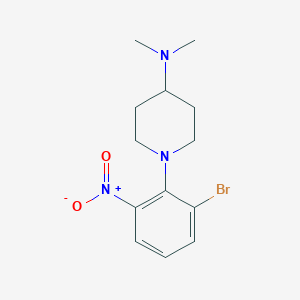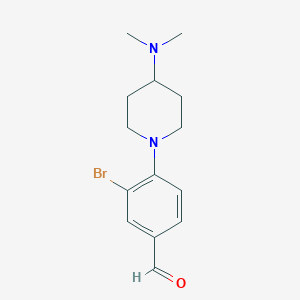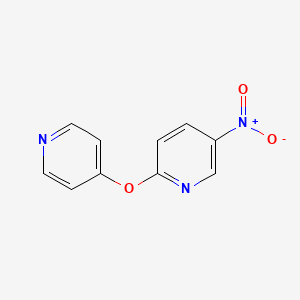
5-Nitro-2-(pyridin-4-yloxy)pyridine
Vue d'ensemble
Description
5-Nitro-2-(pyridin-4-yloxy)pyridine , also known by its chemical formula C₆H₄N₃O₃ , is a heterocyclic compound. It features a pyridine ring with a nitro group (NO₂) at position 5 and a pyridin-4-yloxy substituent. This compound has attracted interest due to its potential biological activities.
Synthesis Analysis
The synthesis of 5-Nitro-2-(pyridin-4-yloxy)pyridine involves several methods. Researchers have reported its preparation through cyclization reactions, such as the condensation of appropriate precursors or functionalization of preformed pyridine rings. The synthetic strategies vary, but they all aim to introduce the desired substituents efficiently.
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(pyridin-4-yloxy)pyridine consists of two fused pyridine rings. The nitro group at position 5 contributes to its reactivity and potential biological activity. The spatial arrangement of substituents affects the compound’s stereochemistry, which can impact its interactions with biological targets.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, reduction of the nitro group, and cyclization reactions. These reactions may lead to the formation of derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which can vary based on the specific derivative.
- Solubility : It may exhibit solubility in certain solvents due to its functional groups.
- Stability : Considerations regarding stability under different conditions are essential for practical applications.
Safety And Hazards
- Toxicity : Assessments of toxicity are crucial to determine safe handling and potential risks.
- Environmental Impact : Disposal and environmental impact should be considered.
- Handling Precautions : Researchers and practitioners must follow safety protocols when working with this compound.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive agent.
- Structure–Activity Relationship (SAR) : Understanding how different substituents impact its biological profile.
- Synthetic Strategies : Developing efficient and scalable synthetic routes.
- Pharmacokinetics : Evaluating its absorption, distribution, metabolism, and excretion.
Propriétés
IUPAC Name |
5-nitro-2-pyridin-4-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBPIPOTQLGMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyridin-4-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride](/img/structure/B1411510.png)



